molecular formula C24H40O2 B027598 Benzeneoctadecanoic acid CAS No. 19740-00-2

Benzeneoctadecanoic acid

Cat. No. B027598
CAS RN: 19740-00-2
M. Wt: 360.6 g/mol
InChI Key: FVNFTAQJARARPD-UHFFFAOYSA-N
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Description

Benzeneoctadecanoic acid, also known by its CAS number 19740-00-2, is a compound with the molecular formula C24H40O21. It is a compound that has been identified but not extensively studied2.



Synthesis Analysis

The synthesis of Benzeneoctadecanoic acid is not well-documented in the literature. However, the synthesis of similar compounds often involves reactions of benzocaine3 or benzoxanthone derivatives4. These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities3.



Molecular Structure Analysis

Benzeneoctadecanoic acid has a molecular weight of 360.6 g/mol1. The exact molecular structure is not readily available in the literature.



Chemical Reactions Analysis

The specific chemical reactions involving Benzeneoctadecanoic acid are not well-documented. However, in general, the reactions used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction5. The reaction chosen for the analysis must be fast, complete, and specific5.



Physical And Chemical Properties Analysis

The physical and chemical properties of Benzeneoctadecanoic acid are not well-documented. However, physical properties generally include color, density, hardness, and melting and boiling points7.


Scientific Research Applications

  • Extraction and Separation : Benzene extraction is used to effectively separate arsenic from antimony and bismuth, demonstrating high selectivity and sensitiveness. This method is rapid and accurate for separating these metals (Beard & Lyerly, 1961).

  • DNA Damage and Carcinogenesis : Benzene metabolites can cause DNA damage through hydrogen peroxide generation, leading to apoptosis and carcinogenesis. The fate of cells depends on the intensity of DNA damage and the ability to repair DNA (Hiraku & Kawanishi, 1996).

  • Gel Structure Analysis : Light scattering spectroscopy reveals that 12-hydroxyoctadecanoic acid-benzene gel contains coarse and fine mesh networks, demonstrating the usefulness of this technique in studying gel structures (Ito, Yudasaka & Fujiyama, 1981).

  • Reactive Extraction : Reactive extraction of benzeneacetic acid with tri-n-caprylyl amine shows promise for recovering this acid from aqueous streams or fermentation broth. Factors like diluents, extractant concentration, and pH play crucial roles in this process (Athankar, Wasewar, Varma & Shende, 2016).

  • Air Purification : ZnO nanoparticles coated on zeolite and activated carbon are effective in removing benzene from air. The efficiency of removal is enhanced by a combination of UV, ozone, and UV + O3 (Changsuphan, Wahab & Oanh, 2012).

  • Catalysis in Alkylation : Acidic zeolite catalysts like mordenite are effective in alkylating benzene, producing linear alkyl benzene sulfonates with better biodegradability compared to other isomers (Ghosh et al., 2004).

properties

IUPAC Name

18-phenyloctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O2/c25-24(26)22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19-23-20-16-14-17-21-23/h14,16-17,20-21H,1-13,15,18-19,22H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNFTAQJARARPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066522
Record name Benzeneoctadecanoic acid
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Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneoctadecanoic acid

CAS RN

19740-00-2, 26854-48-8
Record name Benzeneoctadecanoic acid
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Record name Benzeneoctadecanoic acid
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Record name Octadecanoic acid, phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneoctadecanoic acid
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Record name Octadecanoic acid, phenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneoctadecanoic acid
Source EPA DSSTox
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Record name Phenyloctadecanoic acid
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Record name 19740-00-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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